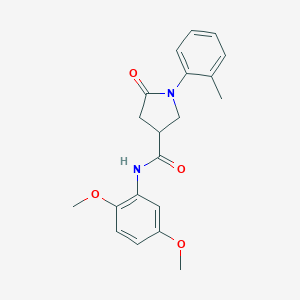
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPMC, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. DPMC belongs to the family of pyrrolidinecarboxamide compounds and is known to exhibit significant biological activity.
作用机制
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is known to bind to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain. The sigma-1 receptor is involved in various physiological processes, including pain perception, mood regulation, and neuronal survival. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate the activity of the sigma-1 receptor, which may explain its biological activity.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations for use in lab experiments. It is a relatively new compound, which means that its biological activity and mechanism of action are not fully understood. In addition, N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to study its potential use as a PET probe for imaging the sigma-1 receptor in vivo. Another direction is to study its potential use as a therapeutic agent for various diseases, including cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential toxicity. Overall, N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a promising compound that has the potential to be used in various research applications.
合成方法
The synthesis of N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2,5-dimethoxybenzaldehyde, 2-methylphenylacetic acid, and pyrrolidine-2,5-dione in the presence of a catalyst. The reaction yields N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a white crystalline solid. The purity of the compound can be increased by recrystallization using a suitable solvent.
科学研究应用
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential use in various research applications. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use as a probe in positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that is used to visualize biochemical processes in the body. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results as a PET probe for imaging the sigma-1 receptor, which is known to be involved in various physiological processes.
属性
产品名称 |
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-13-6-4-5-7-17(13)22-12-14(10-19(22)23)20(24)21-16-11-15(25-2)8-9-18(16)26-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24) |
InChI 键 |
MTEDCRGCNNXMMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
规范 SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate](/img/structure/B271126.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B271130.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)


